molecular formula C26H25NO5 B1321272 Fmoc-2,6-dimethyl-L-tyrosine CAS No. 206060-54-0

Fmoc-2,6-dimethyl-L-tyrosine

Cat. No.: B1321272
CAS No.: 206060-54-0
M. Wt: 431.5 g/mol
InChI Key: RHSSAHKTHNKPGU-DEOSSOPVSA-N
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Description

Fmoc-2,6-dimethyl-L-tyrosine is a derivative of L-tyrosine, one of the 20 naturally occurring amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group and two methyl groups at the 2 and 6 positions of the tyrosine ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Future Directions

In a study, an alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to drastic DKP reduction relative to 20% piperidine/DMF . This suggests that optimizing the Fmoc-removal strategy could be a future direction for research involving Fmoc-2,6-dimethyl-L-tyrosine .

Biochemical Analysis

Biochemical Properties

Fmoc-2,6-dimethyl-L-tyrosine plays a crucial role in various biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with several enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the recognition of the Fmoc group by the active sites of these enzymes, facilitating the incorporation of this compound into growing peptide chains .

Cellular Effects

This compound has been shown to influence various cellular processes. It can penetrate cell membranes and localize within cells, affecting cell signaling pathways and gene expression. Studies have demonstrated that this compound can modulate the activity of certain kinases and transcription factors, leading to changes in cellular metabolism and function. Additionally, this compound has been observed to impact mitochondrial function, potentially altering cellular energy production and reactive oxygen species levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. The Fmoc group can form π-π interactions with aromatic residues in proteins, stabilizing the binding of this compound to these targets. This interaction can lead to the inhibition or activation of enzymes, depending on the context. For example, this compound can inhibit proteases by blocking their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is relatively stable under physiological conditions but can be removed by specific bases, leading to the release of 2,6-dimethyl-L-tyrosine. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance peptide synthesis and improve cellular function without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the incorporation of this compound into peptides and their subsequent breakdown. Additionally, the Fmoc group can be metabolized by specific enzymes, leading to the release of 2,6-dimethyl-L-tyrosine and its further metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophobic nature of the Fmoc group allows for efficient membrane penetration and intracellular localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, the compound can be found in the cytoplasm and nucleus, where it influences gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,6-dimethyl-L-tyrosine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methyl groups at the 2 and 6 positions of the tyrosine ring. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,6-dimethyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl groups, which can influence the hydrophobicity and steric properties of the resulting peptides and proteins. This can lead to improved stability and activity compared to other derivatives .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSSAHKTHNKPGU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610808
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206060-54-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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